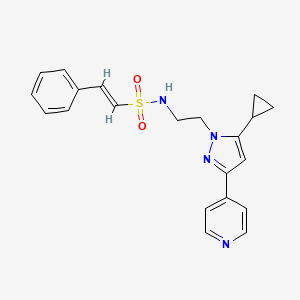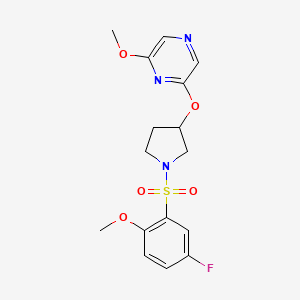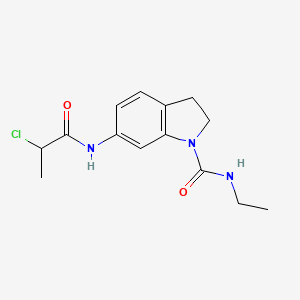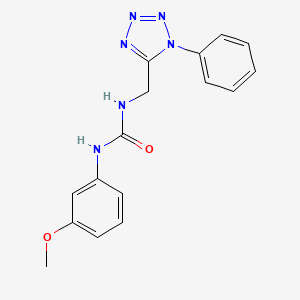![molecular formula C15H19N3O2 B2398813 3-(2,5-Dimethylbenzyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione CAS No. 1507799-76-9](/img/structure/B2398813.png)
3-(2,5-Dimethylbenzyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Antimicrobial Activity
The compound 3-(2,5-Dimethylbenzyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione is part of a broader family of 1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives. These compounds have been synthesized through efficient methods, resulting in high yields without the need for additional purification. Their antimicrobial activities have been explored, indicating potential applications in developing new antimicrobial agents. For instance, Krolenko et al. (2015) have developed efficient synthesis methods for these derivatives, showcasing their antimicrobial properties against various pathogens (Krolenko et al., 2015).
Applications in Organic Synthesis
This chemical framework is also utilized in organic synthesis, contributing to the creation of multifunctional compounds. For example, Ghochikyan et al. (2016) demonstrated the efficient preparation of triazole-containing spiro dilactones from 3-ethoxycarbonyltetrahydrofuran-2-ones, leading to almost quantitative yields. This indicates the compound's role in generating novel organic materials with potential applications in various fields, including materials science and pharmaceuticals (Ghochikyan et al., 2016).
Material Science and Coating Technologies
In material science, derivatives of 1,3,7-triazaspiro[4.4]nonane-2,4-dione have been investigated for their potential in coatings and antimicrobial surfaces. For example, N-halamine-coated cotton using similar compounds has been researched for antimicrobial and detoxification applications. This technology has shown efficacy against pathogens like Staphylococcus aureus and Escherichia coli, indicating its potential for use in medical textiles and environmental decontamination processes (Ren et al., 2009).
Corrosion Inhibition
Further, the spirocyclopropane derivatives of related compounds have been studied for their application in corrosion inhibition. These substances have shown effectiveness in protecting mild steel in acidic solutions, highlighting their potential as environmentally friendly corrosion inhibitors in industrial applications (Chafiq et al., 2020).
properties
IUPAC Name |
3-[(2,5-dimethylphenyl)methyl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-10-3-4-11(2)12(7-10)8-18-13(19)15(17-14(18)20)5-6-16-9-15/h3-4,7,16H,5-6,8-9H2,1-2H3,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQJYILVFHJHNBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C(=O)C3(CCNC3)NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-Dimethylbenzyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(3,4-dimethoxybenzyl)acetamide](/img/no-structure.png)
![3-Cyclopentyl-5-[4-(2-methoxyethyl)piperidin-4-yl]-1,2,4-oxadiazole;hydrochloride](/img/structure/B2398733.png)



![7-[(4-Chlorophenyl)methyl]-3-methyl-8-{4-[(4-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2398738.png)

![2-Chloro-N-[1-(oxolan-3-yl)but-3-yn-2-yl]acetamide](/img/structure/B2398743.png)
![4-Chloro-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2398744.png)
![ethyl 2-({[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate](/img/structure/B2398745.png)


![N-[[5-[2-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide](/img/structure/B2398753.png)